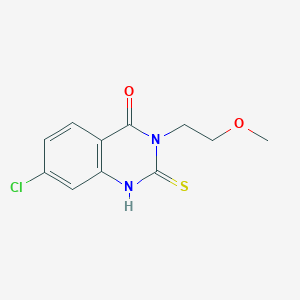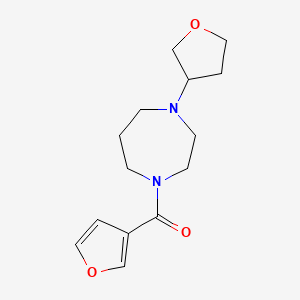
7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, also known as PD153035, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, making it a promising target for cancer therapy. PD153035 has been extensively studied for its potential as an anti-cancer agent.
Scientific Research Applications
Synthesis and Molecular Structure
The compound 7-Chloro-3-(2-methoxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one belongs to a broader class of compounds that have been synthesized and studied for various properties and applications in scientific research. The synthesis of related quinazolinone derivatives involves various chemical reactions, including amidation, alkylation, and cyclization, to introduce different functional groups and achieve specific molecular structures. These processes have been extensively documented, providing a foundation for understanding the chemical behavior and potential applications of these compounds (Hayun et al., 2012), (Gotoh & Ishida, 2013).
Antimicrobial Activity
Certain derivatives of 3,4-dihydroquinazolin-4-one have been investigated for their antimicrobial properties. Research has shown that modifying the quinazolinone core with various substituents can lead to compounds with significant activity against a range of microbial species. This highlights the potential of these compounds to serve as templates for the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007), (Osarumwense, 2022).
Antiproliferative and Anticancer Activities
The exploration of quinazolinone derivatives extends into anticancer research, where certain compounds have shown promising antiproliferative activity against various cancer cell lines. These activities are often mediated through mechanisms such as apoptosis induction and DNA/RNA damage, which are crucial for inhibiting cancer cell growth. This research area continues to expand as new derivatives are synthesized and evaluated for their selective toxicity against cancer cells, without affecting normal cells (Gutiérrez et al., 2022).
Advanced Synthesis Techniques
Modern synthetic techniques, including microwave-assisted reactions, have been employed to improve the efficiency of synthesizing quinazolinone derivatives. These methods offer rapid demethylation and cleavage of protective groups, facilitating the generation of diverse derivatives for further biological evaluation. Such advancements in synthetic methodologies underscore the versatility and potential of quinazolinone derivatives in drug discovery and development (Fredriksson & Stone-Elander, 2002).
properties
IUPAC Name |
7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-16-5-4-14-10(15)8-3-2-7(12)6-9(8)13-11(14)17/h2-3,6H,4-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXIGYHCZANAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)

![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2604184.png)
![3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604187.png)
![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)
![N1,N9-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)nonanediamide](/img/structure/B2604189.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)




![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)
![3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2604200.png)